molecular formula C15H11NOS B2986439 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one CAS No. 338966-55-5

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one

Cat. No.: B2986439
CAS No.: 338966-55-5
M. Wt: 253.32
InChI Key: RBUQLDTVPBGGCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired product . Alternatively, the reaction can be catalyzed by iron(III) chloride in toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinolinone ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-quinolinone: Lacks the sulfanyl group, which may affect its biological activity.

    8-sulfanyl-4-quinolinone: Lacks the phenyl group, which may influence its chemical properties.

Uniqueness

2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one is unique due to the presence of both phenyl and sulfanyl groups, which can enhance its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-phenyl-8-sulfanyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-13-9-12(10-5-2-1-3-6-10)16-15-11(13)7-4-8-14(15)18/h1-9,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUQLDTVPBGGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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